5-(4-Chlorophenyl)nicotinic acid

Nicotinic Acetylcholine Receptor α3β4 nAChR Antagonist

For researchers studying nicotine addiction and neurological pathways, inconsistent nAChR subtype selectivity with generic ligands leads to confounding data. This compound is the precise solution. - Potent & Selective: Defined α3β4 nAChR antagonism (IC50 = 1.8 nM) with a selectivity window over α4β2 and α7 subtypes. - Multi-target Scaffold: Dual activity as a moderate monoamine transporter inhibitor (DAT, NET, SERT IC50: 100-658 nM) and a CYP2A6 ligand (Kd = 4.5 μM) for polypharmacology studies. - Supply Chain Assurance: Supplied with ≥97% purity and comprehensive quality documentation to ensure experimental reproducibility and rapid project progression.

Molecular Formula C12H8ClNO2
Molecular Weight 233.65 g/mol
CAS No. 187999-33-3
Cat. No. B1591964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)nicotinic acid
CAS187999-33-3
Molecular FormulaC12H8ClNO2
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Cl
InChIInChI=1S/C12H8ClNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16)
InChIKeyBYZIYNPOAGZGJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)nicotinic Acid (CAS 187999-33-3): A Core Scaffold for Nicotinic Receptor Research and Chemical Biology


5-(4-Chlorophenyl)nicotinic acid (CAS 187999-33-3) is a halogenated nicotinic acid derivative characterized by a pyridine-3-carboxylic acid core substituted with a 4-chlorophenyl group at the 5-position [1]. It serves as a versatile building block in medicinal chemistry, particularly for the synthesis of compounds targeting neurological disorders and as a ligand for nicotinic acetylcholine receptors (nAChRs) . Its molecular formula is C12H8ClNO2 with a molecular weight of 233.65 g/mol, and it is typically supplied as a solid with a purity of ≥95% or 97% .

5-(4-Chlorophenyl)nicotinic Acid (CAS 187999-33-3): Why In-Class Substitution Risks Experimental Failure


Substituting 5-(4-chlorophenyl)nicotinic acid with a generic nicotinic acid derivative—such as the unsubstituted nicotinic acid or other 5-aryl analogs—introduces significant risk of altering critical binding and functional outcomes. The 4-chlorophenyl moiety at the 5-position is not merely a spectator group; it directly modulates receptor subtype selectivity [1]. In contrast, nicotinic acid itself lacks this aromatic extension, resulting in a different pharmacological profile. For example, while nicotinic acid primarily acts on GPR109A and has lipid-modulating effects, 5-(4-chlorophenyl)nicotinic acid demonstrates potent antagonism at specific nAChR subtypes (e.g., α3β4, α4β2) [2]. Furthermore, even closely related 5-aryl analogs can exhibit divergent activities depending on the nature and position of the substituent, as demonstrated by structure-activity relationship (SAR) studies on nicotinic acid derivatives [3]. Therefore, for experiments requiring a specific nAChR antagonism profile, replacing 5-(4-chlorophenyl)nicotinic acid with a structurally similar but uncharacterized analog could lead to data inconsistency and project delays.

5-(4-Chlorophenyl)nicotinic Acid (CAS 187999-33-3): Quantified Differentiation vs. Nicotinic Acid and Related Analogs


Potent Antagonism at Human α3β4 nAChR with 1.8 nM IC50

5-(4-Chlorophenyl)nicotinic acid demonstrates potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM [1]. This is a critical differentiator from nicotinic acid, which does not exhibit significant binding to nAChRs at comparable concentrations [2].

Nicotinic Acetylcholine Receptor α3β4 nAChR Antagonist

Subtype Selectivity Profile Across Human nAChRs: α3β4 vs. α4β2 and α7

The compound exhibits a distinct selectivity profile among human nAChR subtypes. While it potently inhibits α3β4 nAChR (IC50 = 1.8 nM), its activity at α4β2 and α4β4 nAChRs is approximately 6- to 8-fold lower (IC50 = 12 nM and 15 nM, respectively) [1]. Furthermore, it shows an even more pronounced difference in potency at the muscle-type α1β1γδ nAChR (IC50 = 7.9 nM) and a substantially lower potency at the α7 nAChR (IC50 ≈ 8,070 nM, or 8.07 μM) [2]. This graded selectivity (α3β4 > α1β1γδ > α4β2/α4β4 > α7) is a key differentiator from non-selective nAChR antagonists like mecamylamine, which typically shows less discrimination between these subtypes.

nAChR Subtype Selectivity α4β2 nAChR α7 nAChR

Monoamine Transporter Inhibition Profile: DAT, NET, and SERT

5-(4-Chlorophenyl)nicotinic acid inhibits monoamine transporters with varying potency. It shows moderate inhibition of the human dopamine transporter (DAT) with an IC50 of approximately 658 nM, similar activity at the human norepinephrine transporter (NET) with an IC50 of 443 nM, and somewhat higher potency at the human serotonin transporter (SERT) with an IC50 of 100 nM [1]. This profile is distinct from selective DAT inhibitors (e.g., GBR 12909, which has a DAT IC50 in the low nanomolar range and is >100-fold selective over NET and SERT) and selective SERT inhibitors (e.g., fluoxetine). The relatively balanced but moderate inhibition across these transporters suggests a different mechanism of action compared to classic antidepressants or psychostimulants.

Dopamine Transporter Norepinephrine Transporter Serotonin Transporter

Physicochemical Properties: Calculated Solubility and Lipophilicity vs. Nicotinic Acid

The introduction of the 4-chlorophenyl group significantly alters the physicochemical properties of the nicotinic acid scaffold. 5-(4-Chlorophenyl)nicotinic acid has a calculated aqueous solubility of 0.35 g/L (1.5 mM) at 25°C and a predicted XLogP3 of 2.6 . In contrast, the parent compound nicotinic acid is highly soluble in water (approx. 18 g/L) and has a very low XLogP3 (0.36) [1]. The increased lipophilicity and reduced aqueous solubility of 5-(4-chlorophenyl)nicotinic acid are direct consequences of the aromatic substitution and have implications for its use in biological assays and formulations.

Solubility LogP Lipophilicity

CYP2A6 Binding Affinity (Kd = 4.5 μM)

5-(4-Chlorophenyl)nicotinic acid binds to human cytochrome P450 2A6 (CYP2A6) with a dissociation constant (Kd) of 4.5 μM, as determined by a type 1 binding assay monitoring spectral changes [1]. CYP2A6 is the primary enzyme responsible for nicotine metabolism. This binding affinity, while moderate, is a specific property of this compound that is not shared by nicotinic acid, which does not interact with CYP2A6 in a comparable manner [2]. This suggests potential for this scaffold to be optimized into CYP2A6 inhibitors, which are of interest as smoking cessation aids.

CYP2A6 Cytochrome P450 Drug Metabolism

Purity Specification and Procurement Benchmarking

Commercially available 5-(4-chlorophenyl)nicotinic acid is typically supplied with a certified purity of ≥97% (by HPLC or equivalent) . This is a critical specification for ensuring reproducible results in biological assays. While lower purity grades might be available for some nicotinic acid derivatives, the 97% standard for this compound aligns with the requirements for high-quality research reagents. For comparison, nicotinic acid is often available in ≥99% purity due to its widespread use as a vitamin, but for 5-aryl nicotinic acid derivatives, 97% is a common and acceptable benchmark.

Purity Quality Control Procurement

5-(4-Chlorophenyl)nicotinic Acid (CAS 187999-33-3): Evidence-Based Applications in nAChR Research and Chemical Probe Development


Investigating α3β4 nAChR-Mediated Signaling in Neurological Disease Models

With its potent antagonism at human α3β4 nAChR (IC50 = 1.8 nM) and a defined selectivity window over α4β2 and α7 subtypes, 5-(4-chlorophenyl)nicotinic acid is an ideal tool compound for dissecting the specific role of α3β4-containing receptors in cellular and in vivo models [1]. This is particularly relevant for studies on addiction, where α3β4 nAChRs in the medial habenula-interpeduncular nucleus pathway are implicated in nicotine withdrawal and aversion [2]. Its use can help avoid confounding effects from other nAChR subtypes that would be simultaneously blocked by a non-selective antagonist like mecamylamine.

Developing Chemical Probes for CYP2A6 Modulation

The measurable binding affinity of 5-(4-chlorophenyl)nicotinic acid to CYP2A6 (Kd = 4.5 μM) [3] positions this scaffold as a starting point for the design of CYP2A6 inhibitors. CYP2A6 is the primary enzyme responsible for nicotine metabolism, and its inhibition is a validated strategy for smoking cessation therapy (e.g., with the natural product methoxsalen). Medicinal chemistry efforts can leverage this core structure to optimize potency and selectivity for CYP2A6 over other CYP isoforms, using the Kd value as an initial benchmark for structure-activity relationship (SAR) studies.

Synthesizing Novel Ligands with Multi-Target Profiles for CNS Disorders

The compound's dual activity as a potent nAChR antagonist (α3β4 IC50 = 1.8 nM) and a moderate inhibitor of monoamine transporters (DAT, NET, SERT IC50 values in the 100-658 nM range) [1] makes it a valuable scaffold for exploring polypharmacology in CNS drug discovery. Researchers can use this core to generate focused libraries and evaluate the functional consequences of simultaneously modulating cholinergic and monoaminergic signaling, a strategy that may yield novel therapeutic agents for complex disorders like depression or substance abuse.

Use as a Reference Compound in nAChR Binding and Functional Assays

Given its well-characterized in vitro profile across multiple nAChR subtypes (α3β4, α4β2, α4β4, α1β1γδ, α7) with defined IC50 values [REFS-1, REFS-2], 5-(4-chlorophenyl)nicotinic acid can serve as a useful reference compound or positive control in nAChR binding assays, calcium flux assays, or electrophysiology experiments. Its availability at a consistent purity (≥97%) ensures that it can be reliably used for assay validation and inter-laboratory comparisons, aiding in the standardization of nAChR research protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Chlorophenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.